3-吡啶硫醇

描述

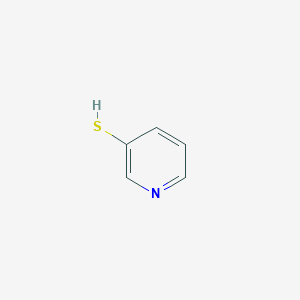

3-Pyridinethiol is a chemical compound that is part of the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are known for their basicity and nucleophilicity due to the nitrogen atom in the ring. They are important in various chemical reactions and serve as key intermediates in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 3-pyridinethiol, has been extensively studied. A novel three-component synthesis method has been developed to create a variety of functionalized pyridine derivatives, which are suitable precursors for further palladium-catalyzed reactions, such as Suzuki couplings to produce various pyridine and bipyridine derivatives . Another strategy for synthesizing poly-substituted pyridines involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high yields of the desired products . Additionally, a facile method for the synthesis of 3-(dimethylboryl)pyridine has been described, which forms a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can vary significantly depending on the substituents attached to the pyridine ring. For instance, 3-(dimethylboryl)pyridine assembles into a cyclic tetramer with a unique 1,2-alternate conformation, which is different from the cone conformation of 3-(diethylboryl)pyridine . The structure of 3-(diethylborylethynyl)pyridine is also noteworthy, as it forms a nonplanar cyclic trimer with significant steric effects .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that are influenced by the substituents present on the ring. For example, the reaction of 3-formyl-2(1H)-pyridinethione with primary amines leads to the formation of a novel imide bridged ring system, specifically a dithiocine with a "folded" configuration . The synthesis of 3-cyano-2(1H)-pyridinethiones and related compounds involves the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the steric effects observed in the scrambling reactions of 3-(dimethylboryl)pyridine suggest that both S(N)1- and S(N)2-type mechanisms may operate during these reactions . The physico-chemical properties of heteronuclear 2,3-pyridinedicarboxylate complexes have been characterized by various techniques, including IR spectroscopy, thermal analysis, and X-ray diffractometry, and their magnetic properties have been studied as well .

科学研究应用

CO2还原的电催化:Ensafi等人(2017年)的研究使用吡啶硫醇衍生物在Pt-Au自组装单分子层中作为CO2还原到甲醇的有效电催化剂。这突显了吡啶硫醇在气候变化缓解和能源应用中的潜力(Ensafi et al., 2017)。

3-取代-2-吡啶硫醇的合成:Sato和Nagano(1993年)实现了3-取代-2-吡啶硫醇的合成,这对于新化合物的开发具有重要意义(Sato & Nagano,1993年)。

抗氧化潜力预测:Nam等人(2006年)对3-吡啶硫醇进行了理论研究,表明该化合物的衍生物具有作为新型抗氧化剂的潜力。这可能对制药和健康科学产生影响(Nam et al., 2006)。

质子转移和互变异构的研究:Nsangou等人(2007年)在水和氨的复合物中探讨了2-吡啶硫醇在质子转移、协同作用和互变异构方面的研究。这项研究为分子相互作用和稳定性提供了见解(Nsangou et al., 2007)。

水处理中吡啶的降解:Li等人(2017年)研究了吡啶在饮用水中的降解机制,这是吡啶硫醇的一种衍生物,使用介电屏障放电系统。这项研究对于理解水中氮杂环化合物的处理至关重要(Li et al., 2017)。

使用银树枝的SERS应用:Song等人(2006年)研究了使用银树枝作为表面增强拉曼散射(SERS)的基底,与4-吡啶硫醇一起。这在分析化学和材料科学中具有潜在应用(Song et al., 2006)。

汞离子去除:Tangestaninejad等人(2012年)使用2-吡啶硫醇选择性地从水溶液中去除汞离子,表明其在环境修复和水净化中的应用(Tangestaninejad et al., 2012)。

OLED中的应用:Li等人(2016年)探讨了3-(1H-吡唑-1-基)吡啶在构建磷光有机发光二极管(PhOLEDs)的双极主体材料中的应用。这项研究与先进显示技术的发展相关(Li et al., 2016)。

未来方向

The future directions for research involving 3-Pyridinethiol could include further exploration of its synthesis, chemical reactions, and potential applications. For example, one study discusses the potential of pyrano[2,3-c]pyrazole derivatives in various fields, suggesting that similar compounds could also have diverse applications .

Relevant Papers Several papers were found in the search results that discuss 3-Pyridinethiol and related compounds. These include studies on the synthesis of pyrido[2,3-d]pyrimidine derivatives , the [3 + 2] cycloaddition reactions of pyridinium bis(methoxycarbonyl)methylides and pyridinium dicyanomethylides , and the potential applications of pyrano[2,3-c]pyrazole derivatives .

属性

IUPAC Name |

pyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWJHVGUAKWTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167115 | |

| Record name | 3-Pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinethiol | |

CAS RN |

16133-26-9 | |

| Record name | 3-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016133269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)